molecular formula C11H22 B8537846 (6R)-2,6-Dimethylnon-2-ene CAS No. 208836-20-8

(6R)-2,6-Dimethylnon-2-ene

Cat. No.: B8537846
CAS No.: 208836-20-8
M. Wt: 154.29 g/mol
InChI Key: IJGHAQBTIYFUQA-LLVKDONJSA-N
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Description

(6R)-2,6-Dimethylnon-2-ene is an alkene derivative characterized by a non-2-ene backbone with methyl substituents at the 2- and 6-positions and an (R)-configuration at the 6th carbon. For instance, compounds with similar branching patterns or chiral centers (e.g., (6R)-configured terpenoids or lactones) often exhibit distinct physicochemical and biological properties due to stereochemical influences .

Properties

CAS No.

208836-20-8

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

(6R)-2,6-dimethylnon-2-ene

InChI

InChI=1S/C11H22/c1-5-7-11(4)9-6-8-10(2)3/h8,11H,5-7,9H2,1-4H3/t11-/m1/s1

InChI Key

IJGHAQBTIYFUQA-LLVKDONJSA-N

Isomeric SMILES

CCC[C@@H](C)CCC=C(C)C

Canonical SMILES

CCCC(C)CCC=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Stereochemical Influence on Odor and Bioactivity

The (6R)-configuration plays a critical role in determining odor profiles and bioactivity, as seen in lactones and sesquiterpenoids:

  • Lactones : The enantiomers (–)-(1R,6R)-2 and (+)-(1S,6S)-2 (from ) demonstrate divergent olfactory properties. The (1R,6R)-enantiomer exhibits an intense, deep odor, whereas the (1S,6S)-form has a milder, coumarin-like fragrance. This highlights how chiral centers govern sensory characteristics .
  • Sesquiterpenoids: Compounds like pseudotremulane A (3R,6R,7R,9S) and pseudotremulane B (3S,6R,7R,9S) () show that slight stereochemical variations (e.g., at C-3 or C-9) alter ECD spectra and bioactivity, suggesting similar stereochemical sensitivity for (6R)-2,6-dimethylnon-2-ene .

Structural Analogues in Fragrance and Medicinal Chemistry

  • (6R,7R)-Vulcanolide: A musk-smelling compound with a bicyclic structure (). Its (6R,7R)-configuration contributes to its use in perfumery, analogous to how this compound’s branching might influence volatility or receptor binding .
  • Menthane Derivatives: Oxygenated p-menthanes (), such as menthatriene isomers, share structural motifs (e.g., methyl branching) with this compound. However, oxygenation significantly alters their polarity and volatility .

Analytical Methods for Stereochemical Determination

  • ECD Spectroscopy: Used to assign absolute configurations in sesquiterpenoids (e.g., pseudotremulane A) and agarofuran derivatives (). Similar methods could resolve the (6R)-configuration in dimethylnon-2-ene .
  • Chiral GC : Applied to verify enantiomeric excess (98% for (–)-(1R,6R)-2 in ), a technique relevant for confirming stereochemical purity in branched alkenes .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Key Stereochemistry Key Properties/Applications Analytical Method Used Reference
(–)-(1R,6R)-Lactone Not specified (1R,6R) Intense odor, perfumery Chiral GC, ECD
Pseudotremulane A Not specified 3R,6R,7R,9S Sesquiterpenoid, antifungal ECD, NMR
(6R,7R)-Vulcanolide C18H26O 6R,7R Musk fragrance, perfumery Molecular docking, synthesis
Oxygenated p-Menthane C10H14O/C11H16O2 Variable Insect secretion, chemoecology GC-MS

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